Lamivudine Impurity G

stereochemistry pharmacopoeial specification chiral resolution

Lamivudine Impurity G (CAS 160552-55-6), chemically designated as (S)-lamivudine sulfoxide or 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, is a European Pharmacopoeia (EP)-specified process-related and potential degradation impurity of the nucleoside reverse transcriptase inhibitor lamivudine. The compound has a molecular formula of C₈H₁₁N₃O₄S and a molecular weight of 245.25 g/mol, characterized by the oxidation of the sulfur atom in the 1,3-oxathiolane ring to a sulfoxide functional group.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 160552-55-6
Cat. No. B601564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLamivudine Impurity G
CAS160552-55-6
SynonymsLamivudine (S)-Sulfoxide;  4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  [2R-(2α,3α,5α)]-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide;  1,3-Oxathiolane, 2(1H)-pyrimidinone Deriv.; 
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
InChIInChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16-/m0/s1
InChIKeyLJMQAXFNQNADRZ-RAPPMSLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lamivudine Impurity G (CAS 160552-55-6) Reference Standard Procurement Guide for ANDA Analytical Development and Quality Control


Lamivudine Impurity G (CAS 160552-55-6), chemically designated as (S)-lamivudine sulfoxide or 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one, is a European Pharmacopoeia (EP)-specified process-related and potential degradation impurity of the nucleoside reverse transcriptase inhibitor lamivudine [1]. The compound has a molecular formula of C₈H₁₁N₃O₄S and a molecular weight of 245.25 g/mol, characterized by the oxidation of the sulfur atom in the 1,3-oxathiolane ring to a sulfoxide functional group . As a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) and commercial production, this impurity standard is supplied with comprehensive characterization data including HPLC purity certification (typically ≥95%), NMR, MS, and IR spectra compliant with ICH and pharmacopoeial guidelines [2].

Why Generic Lamivudine Sulfoxide Reference Materials Cannot Substitute for EP-Specified Impurity G (CAS 160552-55-6) in Regulatory Submissions


Generic or non-pharmacopoeial lamivudine sulfoxide materials lack the defined stereochemical identity, regulatory recognition, and documentary traceability required for ANDA and commercial QC applications [1]. Critically, lamivudine sulfoxide exists as two distinct stereoisomers—(S)-lamivudine sulfoxide (Impurity G, CAS 160552-55-6) and (R)-lamivudine sulfoxide (Impurity H, CAS 160552-54-5)—which possess different CAS registry numbers, stereochemical configurations, and are separately specified as distinct EP impurities with individual monographic limits [2]. The EP monograph for lamivudine explicitly lists Impurity G as a specified impurity requiring monitoring and control, and any substitute reference material lacking the correct (S)-stereochemistry cannot serve as a valid system suitability standard or calibration reference for pharmacopoeial compliance testing [3]. Furthermore, regulatory submissions under ICH Q3A/Q3B require identification, qualification, and control of specified impurities using authenticated reference standards with documented traceability to pharmacopoeial compendia—a requirement that generic materials fail to satisfy .

Lamivudine Impurity G (CAS 160552-55-6): Quantifiable Evidence Dimensions for Scientific Selection and Procurement Decisions


Stereochemical Identity as (S)-Sulfoxide Distinguishes Impurity G from Impurity H in EP Regulatory Framework

Lamivudine Impurity G (CAS 160552-55-6) is unequivocally identified as (S)-lamivudine sulfoxide, a distinct stereoisomer from Lamivudine Impurity H (CAS 160552-54-5) which is designated as (R)-lamivudine sulfoxide [1]. Both compounds are separately listed as specified impurities in the EP lamivudine monograph, each with its own CAS registry number and stereochemical descriptor, and must be individually controlled with separate monographic acceptance criteria [2].

stereochemistry pharmacopoeial specification chiral resolution impurity profiling

Metabolic Origin: Impurity G Is a Validated Human Urinary Metabolite of Lamivudine Requiring Qualification per ICH Q3A

Lamivudine Impurity G ((S)-lamivudine sulfoxide) is documented as a urinary metabolite of lamivudine in humans, whereas many other EP-specified lamivudine impurities (e.g., Impurity A, B, E, F, J) are primarily process-related impurities without demonstrated human metabolic relevance [1]. This metabolic origin directly influences ICH Q3A qualification thresholds and toxicological justification requirements.

metabolite identification impurity qualification ICH Q3A toxicological assessment

S-Oxide Functional Group Confers Unique Chemical and Spectroscopic Properties Distinguishing Impurity G from Desulfurized Lamivudine Impurities

Lamivudine Impurity G (C₈H₁₁N₃O₄S, MW 245.25) incorporates a sulfoxide (S=O) functional group absent in lamivudine (C₈H₁₁N₃O₃S, MW 229.26) and absent in desulfurized impurities such as Impurity A, Impurity E, and Impurity B . The mass difference of +16 Da relative to lamivudine enables unambiguous MS identification, while the polar sulfoxide moiety alters chromatographic retention behavior compared to sulfide-containing and non-sulfur impurities, necessitating specific HPLC method optimization [1].

structural characterization sulfoxide chemistry HPLC method development mass spectrometry

Availability of ISO 17034 Certified Reference Material with Full Characterization Package Supports GxP Compliance

Lamivudine EP Impurity G (CAS 160552-55-6) is commercially available as an ISO 17034 certified reference standard with comprehensive characterization data including HPLC purity certification (≥95%, with specific purity values reported per lot), NMR (¹H and ¹³C), mass spectrometry, IR, and UV spectra, along with certificates of analysis (CoA) that document lot-specific purity, residual solvent content, and moisture levels [1]. This certification level exceeds the documentation typically provided with generic or non-certified impurity standards, which often supply only basic HPLC purity data [2].

ISO 17034 certified reference material GMP GLP regulatory compliance

Lamivudine Impurity G (CAS 160552-55-6): Validated Application Scenarios for Analytical Development and Regulatory Compliance


System Suitability Standard for HPLC Method Validation in ANDA Submissions

Lamivudine Impurity G serves as a critical system suitability standard for validating HPLC methods intended for ANDA submissions, particularly for establishing resolution between lamivudine and its sulfoxide-related impurities [1]. Due to its unique S-oxide functional group and distinct retention characteristics, Impurity G must be used to verify adequate chromatographic separation from the lamivudine parent peak and from the (R)-sulfoxide stereoisomer (Impurity H), ensuring the analytical method meets pharmacopoeial specificity requirements for related substances testing [2].

Calibration Reference for Quantification of (S)-Lamivudine Sulfoxide in Stability Studies

As a validated human urinary metabolite of lamivudine, Impurity G ((S)-lamivudine sulfoxide) is a key marker for monitoring oxidative degradation pathways during forced degradation and long-term stability studies [1]. The compound's quantification in stability samples requires a certified reference standard of the correct (S)-stereochemistry; use of the (R)-isomer (Impurity H) or generic lamivudine sulfoxide will produce erroneous quantification due to potential differences in UV response factors and chromatographic behavior, compromising stability data integrity for regulatory filings [2].

LC-MS/MS Method Development for Impurity Profiling and Metabolite Identification

The characteristic mass shift of +16 Da (m/z 245) relative to lamivudine (m/z 229) makes Impurity G an ideal reference compound for developing and optimizing LC-MS/MS methods for simultaneous impurity profiling and metabolite identification [1]. Certified Impurity G reference material with documented MS fragmentation patterns enables unambiguous identification of the (S)-sulfoxide species in both drug substance impurity profiles and in biological matrices from pharmacokinetic or bioequivalence studies [2].

Quality Control Release Testing for Lamivudine API and Finished Dosage Forms

EP monographs mandate monitoring of specified impurities including Impurity G in lamivudine drug substance and drug products [1]. QC laboratories performing batch release testing must use a certified Impurity G reference standard to prepare impurity marker solutions for HPLC analysis, quantify impurity levels against established acceptance criteria, and demonstrate compliance with pharmacopoeial specifications prior to batch disposition [2].

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